

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1598428

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The 1,3,4-thiadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry.^{[1][2]} Its structural and electronic properties, including strong aromaticity, in vivo stability, and the ability of its -N=C-S- moiety to act as a hydrogen bond acceptor and two-electron donor system, contribute to its diverse pharmacological profile.^{[3][4]} Compounds incorporating this scaffold have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, anticancer, and antiviral properties.^{[3][4][5][6]}

This guide focuses on a specific, yet representative, member of this class: **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** (CAS No: 72836-32-9). We will provide a comprehensive overview of its core chemical properties, from synthesis and characterization to reactivity and biological context, offering field-proven insights for researchers and drug development professionals.

Section 1: Synthesis and Mechanistic Insights

The most robust and widely employed method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a suitable carboxylic acid with thiosemicarbazide.^{[7][8]} This approach is efficient and versatile, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring.

For the synthesis of **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine**, the logical precursors are 2-methylpentanoic acid and thiosemicarbazide. The choice of a strong dehydrating agent, such

as concentrated sulfuric acid or phosphorus oxychloride (POCl_3), is critical to drive the cyclization and dehydration steps to completion.[7][8]

Mechanism of Action: The reaction proceeds via a well-established mechanism.[7] It begins with a nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization where the sulfur atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

This protocol describes a representative procedure based on established methodologies for analogous compounds.[9]

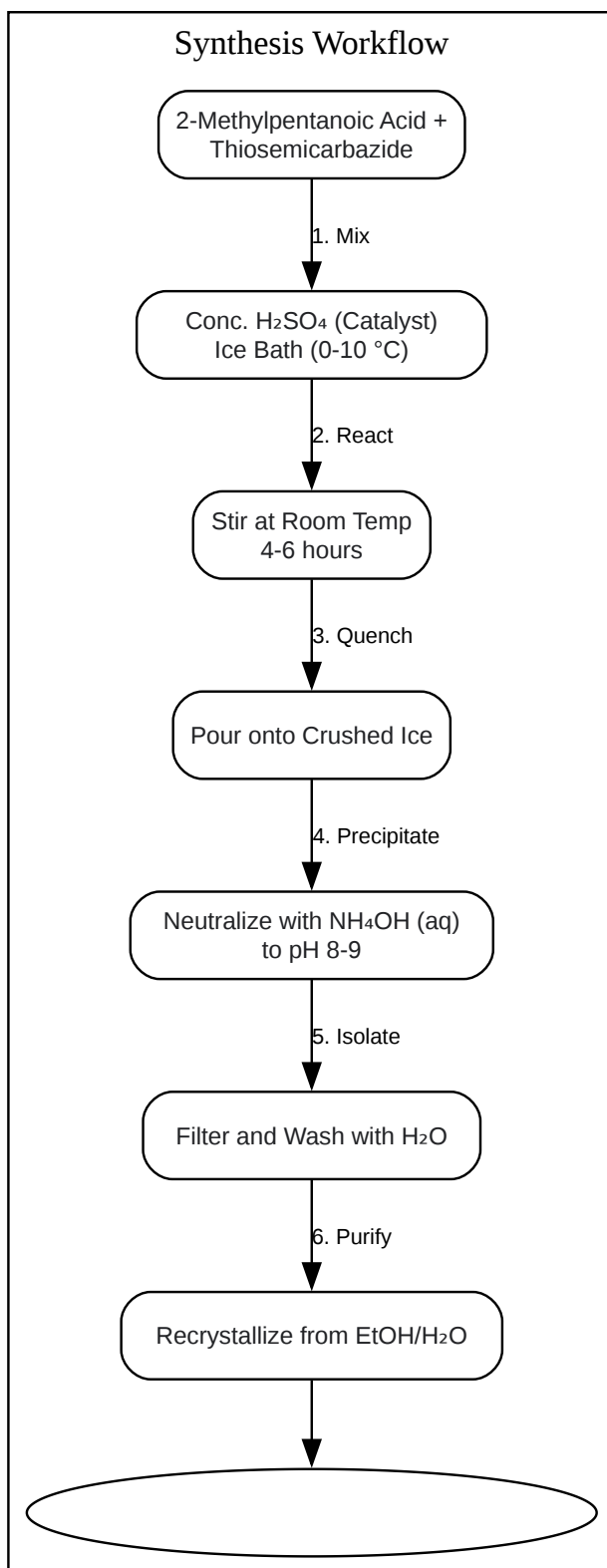
Materials:

- 2-Methylpentanoic acid
- Thiosemicarbazide
- Concentrated Sulfuric Acid (H_2SO_4)
- Crushed Ice
- Ammonium Hydroxide solution (10%)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a fume hood, cautiously add 2-methylpentanoic acid (1.0 eq) to pre-chilled concentrated sulfuric acid (3-4 volumes) in a round-bottom flask with constant stirring in an ice bath.
- **Addition of Thiosemicarbazide:** Add thiosemicarbazide (1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
- **Neutralization:** Neutralize the resulting acidic solution by the slow addition of 10% ammonium hydroxide solution until the pH reaches 8-9. This will precipitate the crude product.
- **Isolation and Purification:** Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. Dry the crude product.
- **Recrystallization:** Purify the solid by recrystallizing from a suitable solvent, such as an ethanol-water mixture, to yield the final product.



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Caption: General workflow for the synthesis of the title compound.

Section 2: Physicochemical and Structural Characterization

The identity and purity of the synthesized compound are established through its physicochemical and spectroscopic properties. The 1-methylbutyl (sec-pentyl) substituent introduces a chiral center, meaning the compound can exist as enantiomers.

Identifier	Value
IUPAC Name	5-pentan-2-yl-1,3,4-thiadiazol-2-amine[10]
Synonyms	5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine[10]
CAS Number	72836-32-9[10]
Molecular Formula	C ₇ H ₁₃ N ₃ S[10]
Molecular Weight	171.27 g/mol [11]

Table 1: Core Identifiers for **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine**.

The physicochemical properties are critical for predicting the compound's behavior in biological systems (ADME profile).[12] The alkyl side chain significantly influences properties like lipophilicity (LogP) and aqueous solubility.

Property	Predicted Value	Rationale / Comparison
LogP (Octanol/Water)	~2.0 - 2.5	Increased lipophilicity compared to shorter-chain analogs like the methyl derivative due to the larger nonpolar alkyl group. [12]
Aqueous Solubility	Low to Moderate	The polar amino-thiadiazole core imparts some solubility, but the C5 alkyl chain reduces it compared to smaller analogs. [12]
pKa (Amino Group)	~4.5 - 5.5	Typical for an exocyclic amino group on an aromatic heterocyclic ring.
Melting Point (°C)	180-200	Expected to be a solid at room temperature. The melting point will be lower than highly symmetrical or polar analogs.

Table 2: Predicted Physicochemical Properties. Note: These are estimated values based on chemical principles and data from analogous structures. Experimental verification is required. [\[12\]](#)

Section 3: Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. While specific spectra for this exact compound are not publicly available, a characteristic profile can be predicted based on extensive data from closely related 2-amino-5-alkyl-1,3,4-thiadiazoles.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Technique	Expected Observations
FT-IR (cm ⁻¹)	~3300-3100: N-H stretching (asymmetric & symmetric) of the primary amine. [15] [16] ~2960-2850: C-H stretching of the alkyl (1-methylbutyl) group.~1630: C=N stretching of the thiadiazole ring. [13] ~1520: N-H in-plane bending (scissoring).~1100: C-S stretching within the thiadiazole ring. [16]
¹ H-NMR (ppm)	~7.0-7.4: Broad singlet, 2H (protons of the -NH ₂ group). [13] ~2.8-3.1: Multiplet, 1H (methine proton of the 1-methylbutyl group, -CH-).~1.5-1.8: Multiplet, 2H (methylene protons, -CH ₂ -).~1.2-1.4: Doublet, 3H (methyl protons adjacent to methine, -CH(CH ₃)-).~0.8-1.0: Triplet, 3H (terminal methyl protons, -CH ₂ CH ₃).
¹³ C-NMR (ppm)	~168-172: C2 carbon of the thiadiazole ring (attached to -NH ₂). [3] [14] ~160-165: C5 carbon of the thiadiazole ring (attached to the alkyl group). [3] [14] ~40-45: Methine carbon (-CH-).~28-32: Methylene carbon (-CH ₂ -).~18-22: Methyl carbon (-CH(CH ₃)-).~12-15: Terminal methyl carbon (-CH ₂ CH ₃).
Mass Spec (EI)	m/z 171: Molecular ion peak [M] ⁺ . [11] Key fragments would arise from cleavage of the alkyl side chain, such as loss of a propyl radical (-43) or an ethyl radical (-29).

Table 3: Predicted Spectroscopic Data for Structural Elucidation.

Section 4: Reactivity and Derivatization Potential

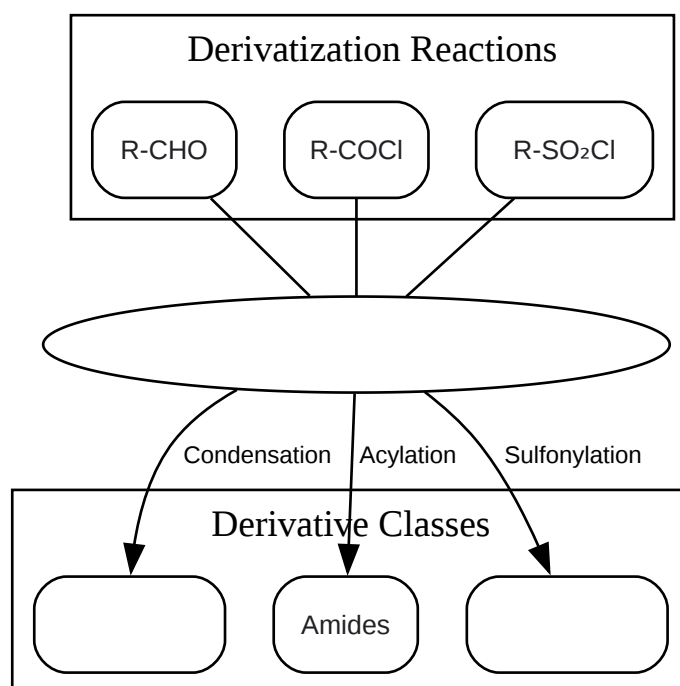
The synthetic utility of **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** lies in the reactivity of its exocyclic amino group. This primary amine is nucleophilic and serves as a handle for

introducing a wide range of functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[1][2]

Key Derivatization Pathways:

- **Schiff Base Formation:** Reaction with various aldehydes or ketones yields imines (Schiff bases), a common strategy to explore different steric and electronic environments.[8]
- **Amide Formation:** Acylation with acid chlorides or anhydrides produces N-acylated derivatives. This can modulate the compound's electronic properties and hydrogen bonding capacity.[17]
- **Sulfonamide Synthesis:** Reaction with sulfonyl chlorides affords sulfonamides, introducing a key pharmacophore found in many drugs.
- **N-Alkylation:** While direct alkylation can be challenging to control, it is possible under specific conditions to yield secondary or tertiary amines.[17]

The ability to easily generate a library of derivatives from this core scaffold is invaluable for optimizing biological activity, selectivity, and pharmacokinetic properties.



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Caption: Key derivatization pathways from the core amine.

Section 5: Biological and Pharmacological Context

The 2-amino-1,3,4-thiadiazole scaffold is a well-documented pharmacophore. Its biological activity is often attributed to the -N=C-S- moiety, which can engage in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[3][4] The lipophilic 1-methylbutyl substituent in the title compound is expected to enhance membrane permeability, potentially improving oral bioavailability and cellular uptake compared to more polar analogs.[12]

Libraries of compounds based on this scaffold have shown significant promise in several therapeutic areas:

- **Antimicrobial Agents:** Derivatives have shown potent activity against a range of bacteria and fungi, including resistant strains.[1][2][18]
- **Anticancer Activity:** Many 1,3,4-thiadiazoles exhibit cytotoxic effects against various cancer cell lines.[3][9][19]
- **Antiviral Research:** The scaffold has been investigated for activity against several viruses, including HIV.[5]
- **Anti-inflammatory Properties:** The structural similarity to other anti-inflammatory agents has led to the discovery of potent derivatives in this class.[4]

The specific 1-methylbutyl group provides a balance of size and lipophilicity that can be advantageous for fitting into hydrophobic pockets of target proteins, making **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** an attractive starting point for targeted drug design.

Conclusion

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine is a prototypical example of the versatile 2-amino-1,3,4-thiadiazole class of compounds. Its synthesis is straightforward, relying on established chemical principles. Its true value for researchers and drug developers lies in the reactivity of

its primary amine, which allows for extensive derivatization to probe structure-activity relationships. The combination of the proven biological relevance of the thiadiazole core and the drug-like properties imparted by the sec-pentyl group makes this molecule, and others like it, a compelling scaffold for the development of next-generation therapeutic agents.

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